molecular formula C15H13N3O2S B2379821 5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034576-16-2

5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2379821
CAS No.: 2034576-16-2
M. Wt: 299.35
InChI Key: CPJNWPIBLYBCAZ-UHFFFAOYSA-N
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Description

5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki coupling reaction between a boronic acid derivative of pyridine and a halogenated isoxazole.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Final Coupling: The final step involves coupling the thiophene-pyridine intermediate with the isoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.

    Pyridine Derivatives: Compounds such as piritrexim, which inhibit dihydrofolate reductase and have antitumor effects.

    Isoxazole Derivatives: Compounds like isoxazole-3-carboxylic acid derivatives, which are known for their antimicrobial activities.

Uniqueness

5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, each contributing to its overall biological activity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

5-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-8-12(18-20-10)15(19)17-9-11-4-2-6-16-14(11)13-5-3-7-21-13/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJNWPIBLYBCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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